6-Methyl-2-(morpholin-4-yl)-5-pentylpyrimidin-4-ol
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Overview
Description
6-METHYL-2-(MORPHOLIN-4-YL)-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic compound that features a pyrimidine ring fused with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-(MORPHOLIN-4-YL)-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be achieved through the condensation of appropriate aldehydes and amines.
Cyclization: The intermediate compounds undergo cyclization to form the pyrimidine ring.
Morpholine Introduction: The morpholine ring is introduced through nucleophilic substitution reactions.
Final Modifications: The final product is obtained after several purification steps, including recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2-(MORPHOLIN-4-YL)-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
6-METHYL-2-(MORPHOLIN-4-YL)-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: Used in research to understand its interaction with biological targets.
Industrial Applications: Employed in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-METHYL-2-(MORPHOLIN-4-YL)-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6-METHYL-2-MORPHOLINOPYRIMIDIN-4-OL: A similar compound with a hydroxyl group instead of a pentyl group.
6-METHYL-2-MORPHOLINOPYRIMIDIN-4-AMINE: Contains an amine group, offering different reactivity and applications.
Uniqueness
6-METHYL-2-(MORPHOLIN-4-YL)-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties not found in its analogs.
Properties
Molecular Formula |
C14H23N3O2 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
4-methyl-2-morpholin-4-yl-5-pentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H23N3O2/c1-3-4-5-6-12-11(2)15-14(16-13(12)18)17-7-9-19-10-8-17/h3-10H2,1-2H3,(H,15,16,18) |
InChI Key |
NITYAFOQKVAXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)N2CCOCC2)C |
Origin of Product |
United States |
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